molecular formula C10H20N2 B12540034 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole CAS No. 142976-90-7

4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole

Cat. No.: B12540034
CAS No.: 142976-90-7
M. Wt: 168.28 g/mol
InChI Key: DHIHGUZIXSSMLO-UHFFFAOYSA-N
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Description

4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole typically involves the reaction of hexylhydrazine with methyl ketones under acidic or basic conditions. One common method is the cyclization of hexylhydrazine with 1-methyl-2-propanone in the presence of an acid catalyst . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reaction and simplify the workup process .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles with diverse functional groups .

Scientific Research Applications

4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl and methyl groups contribute to its lipophilicity and potential interactions with biological membranes .

Properties

CAS No.

142976-90-7

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

4-hexyl-2-methyl-1,5-dihydropyrazole

InChI

InChI=1S/C10H20N2/c1-3-4-5-6-7-10-8-11-12(2)9-10/h9,11H,3-8H2,1-2H3

InChI Key

DHIHGUZIXSSMLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN(NC1)C

Origin of Product

United States

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